2-Bromo-1-(oxolan-3-yl)propan-1-one

Description

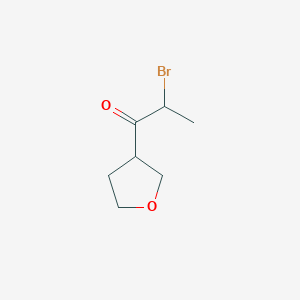

2-Bromo-1-(oxolan-3-yl)propan-1-one (molecular formula: C₇H₁₁BrO₂) is a brominated ketone featuring a tetrahydrofuran (oxolane) ring at the 3-position of the propan-1-one backbone. Its structure (SMILES: CC(C(=O)C1CCOC1)Br) highlights a unique combination of an electron-rich oxolane ring and a reactive α-brominated ketone group, making it a versatile scaffold for organic synthesis . The compound’s stereoelectronic properties are influenced by the oxygen atom in the oxolane ring, which can modulate reactivity in nucleophilic substitutions or cyclization reactions.

Properties

IUPAC Name |

2-bromo-1-(oxolan-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-5(8)7(9)6-2-3-10-4-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFMZSUTWBEEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CCOC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187468-34-3 | |

| Record name | 2-bromo-1-(oxolan-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(oxolan-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(oxolan-3-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(oxolan-3-yl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(oxolan-3-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(oxolan-3-yl)propan-1-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the carbonyl group is further oxidized to form carboxylic acids or other oxidized products.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-bromo-1-(oxolan-3-yl)propan-1-one and analogous compounds:

Reactivity and Electronic Effects

- Oxolane vs. In contrast, aryl-substituted analogs (e.g., 2-bromo-1-(3-chlorophenyl)propan-1-one) exhibit electron-withdrawing effects from chloro and methyl groups, enhancing the electrophilicity of the ketone for nucleophilic attack .

- Steric Considerations : The oxolane ring imposes moderate steric hindrance compared to bulky aryl or indole groups, which may influence regioselectivity in coupling or cycloaddition reactions.

Physicochemical Properties

- Solubility : The oxolane derivative’s polarity likely improves solubility in polar aprotic solvents (e.g., DMSO or THF), whereas aryl-substituted analogs are more lipophilic, favoring organic solvents like dichloromethane .

- Thermal Stability : Aryl bromides (e.g., 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one) may exhibit lower thermal stability due to weaker C–Br bonds compared to aliphatic bromides in the oxolane derivative .

Crystallographic and Structural Validation

- X-ray Crystallography: Structures of brominated ketones (e.g., 2-bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one) have been resolved using SHELX programs, confirming bond lengths and angles critical for reactivity analysis . These methods ensure accurate structural validation, as emphasized in crystallography guidelines .

Biological Activity

2-Bromo-1-(oxolan-3-yl)propan-1-one is a brominated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following molecular structure:

- Molecular Formula : C₇H₉BrO₂

- Molecular Weight : 203.05 g/mol

- CAS Number : [insert CAS number if available]

The presence of the bromine atom and the oxolane (tetrahydrofuran) ring contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom can facilitate nucleophilic substitutions, leading to modifications in enzyme activity or receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.

- Receptor Modulation : It can interact with receptors, altering their signaling pathways which may contribute to its pharmacological effects.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have indicated that compounds similar to this compound possess antimicrobial properties. For instance, brominated compounds are known for their effectiveness against various bacterial strains due to their ability to disrupt cell membranes or inhibit vital enzymes.

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties. It could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 : Evaluation of Antimicrobial Activity | The compound showed significant activity against Gram-positive bacteria with an MIC of 32 µg/mL. | Supports potential use as an antimicrobial agent. |

| Study 2 : Anticancer Activity in Human Cell Lines | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM. | Suggests possible therapeutic application in cancer treatment. |

| Study 3 : Enzyme Inhibition Assay | Demonstrated inhibition of protease activity with an IC50 value of 15 µM. | Indicates potential as a drug candidate targeting proteolytic enzymes. |

Comparative Analysis

Comparing this compound with similar compounds can shed light on its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromoacetophenone | Bromine substituent on phenyl ring | Moderate antimicrobial activity |

| Brominated Amides | Amide functional group present | Effective against cancer cell lines |

| Oxolane Derivatives | Various substituents on oxolane ring | Diverse biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.